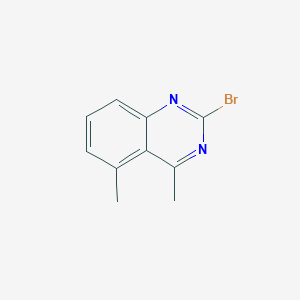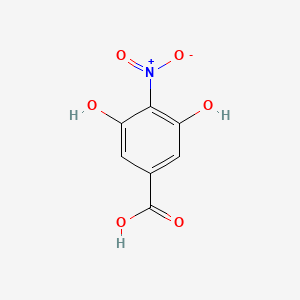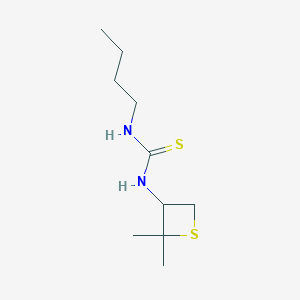
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a butyl group and a dimethylthietan-3-yl group attached to the thiourea core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea typically involves the reaction of 1-butylisothiocyanate with 2,2-dimethylthietan-3-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of isothiouronium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Isothiouronium salts and other substituted thioureas.
Scientific Research Applications
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, enhancing its reactivity. Additionally, the compound can coordinate with transition metals, forming stable complexes that exhibit unique catalytic and biological activities .
Comparison with Similar Compounds
Thiourea: A simpler analog with a similar thiourea core but lacking the butyl and dimethylthietan-3-yl groups.
1-Butyl-3-phenylthiourea: Similar structure but with a phenyl group instead of the dimethylthietan-3-yl group.
1-Butyl-3-methylthiourea: Similar structure but with a methyl group instead of the dimethylthietan-3-yl group.
Uniqueness: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea stands out due to the presence of the dimethylthietan-3-yl group, which imparts unique steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C10H20N2S2 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1-butyl-3-(2,2-dimethylthietan-3-yl)thiourea |
InChI |
InChI=1S/C10H20N2S2/c1-4-5-6-11-9(13)12-8-7-14-10(8,2)3/h8H,4-7H2,1-3H3,(H2,11,12,13) |
InChI Key |
XBQWQGYBVQHBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


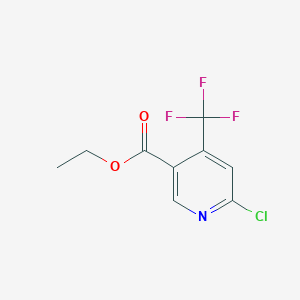

![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)

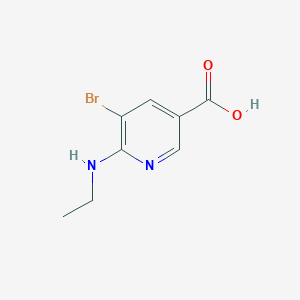
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
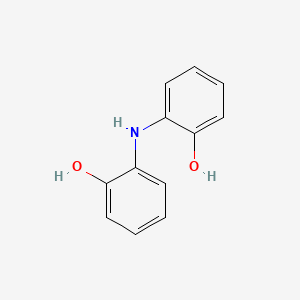
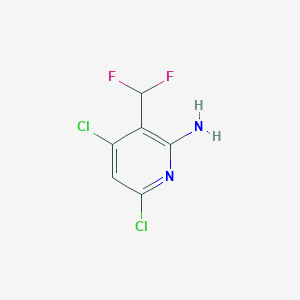
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)
